1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene
CAS No.:
Cat. No.: VC18250720
Molecular Formula: C12H16Br2O2
Molecular Weight: 352.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16Br2O2 |
|---|---|
| Molecular Weight | 352.06 g/mol |
| IUPAC Name | 1-bromo-2-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene |
| Standard InChI | InChI=1S/C12H16Br2O2/c1-15-7-4-8-16-12(9-13)10-5-2-3-6-11(10)14/h2-3,5-6,12H,4,7-9H2,1H3 |
| Standard InChI Key | NAWFFYMUOOJAOF-UHFFFAOYSA-N |
| Canonical SMILES | COCCCOC(CBr)C1=CC=CC=C1Br |
Introduction
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is a complex organic compound with a molecular formula of C12H16Br2O2 and a molar mass of 352.06 g/mol . This compound features multiple bromine substituents and an ether functional group, which are significant for its potential applications in synthetic organic chemistry and medicinal chemistry.
Synthesis Methods
The synthesis of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene typically involves careful control of reaction conditions to optimize yield and purity. While specific synthesis methods are not detailed in available literature, compounds with similar structures often require multi-step reactions involving halogenation and etherification processes.
Potential Applications
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has potential applications in various fields due to its unique structure:
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Synthetic Organic Chemistry: The dual bromine substitution and ether functionality allow for diverse synthetic pathways, making it a versatile intermediate in organic synthesis.
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Medicinal Chemistry: Compounds with similar structures are frequently investigated for their antimicrobial and anti-inflammatory activities. The methoxy group may enhance biological interactions due to increased lipophilicity.
Comparable Compounds
Several compounds share structural similarities with 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromobenzene | C6H5Br | Simple structure, used as a solvent |
| 2-Bromophenol | C6H5BrO | Contains a hydroxyl group, used in synthesis |
| 1-Bromo-4-methoxybenzene | C7H7BrO | Methoxy group enhances solubility |
| 2-Bromoethyl methyl ether | C3H7BrO | Intermediate in pharmaceutical synthesis |
The uniqueness of 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene lies in its dual bromine substitution and ether functionality, which may enhance its reactivity compared to simpler brominated compounds.
Research Findings and Future Directions
While specific biological activity data for 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is limited, interaction studies involving this compound are essential to understand its reactivity and potential applications. These studies may include investigations into its antimicrobial and anti-inflammatory properties, as well as its role in synthetic pathways for more complex molecules.
Given the lack of detailed research findings on this specific compound, future studies should focus on exploring its pharmacological properties and optimizing synthesis methods to improve yield and purity. This will be crucial for determining its practical utility in various fields.
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